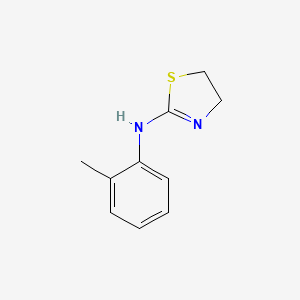

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

Historical Context of Thiazole Chemistry

The development of thiazole chemistry represents one of the most significant advances in heterocyclic organic chemistry, with foundational work established through the pioneering efforts of several key researchers in the late 19th and early 20th centuries. The systematic investigation of thiazole compounds began with the groundbreaking contributions of Hofmann and Hantzsch, who laid the essential groundwork for further development in this specialized field of chemistry. Hantzsch particularly distinguished himself through his detailed description of the interaction between alpha-haloketones or alpha-halogenaldehydes and thioamides to obtain thiazole compounds, a synthetic methodology that became known as the Hantzsch thiazole synthesis. This fundamental approach established the theoretical and practical framework that would guide subsequent generations of chemists in exploring the vast potential of sulfur-nitrogen heterocyclic systems.

The evolution of thiazole chemistry gained significant momentum through the contributions of Bogert and his co-workers, who made substantial advances in expanding the field and developing new synthetic methodologies. Mills further established the commercial importance of the thiazole ring system by demonstrating its critical role in cyanine dyes, which found widespread application as photographic sensitizers. These early investigations revealed that thiazole compounds possessed unique chemical properties that distinguished them from other heterocyclic systems, particularly their characteristic aromaticity and reactivity patterns. The recognition that thiazole rings were present in naturally occurring compounds, including vitamin thiamine (vitamin B1), further emphasized the biological significance of this heterocyclic framework.

The synthetic importance of thiazole derivatives and their reduced forms, including thiazolines such as this compound, has increased dramatically due to their applications across multiple domains of chemistry and biology. Various synthetic methodologies have been developed for the preparation of thiazoline compounds, with the most common approach involving the dialkylation of thioamides, a technique first employed by Richard Willstatter in 1909. Additionally, 2-thiazolines are commonly prepared from 2-aminoethanethiols, and alternative synthetic routes include the Asinger reaction, which provides access to structurally diverse thiazoline derivatives. These historical developments established the foundation for contemporary research into specialized thiazoline compounds like this compound.

Significance in Heterocyclic Compound Research

The significance of thiazoline compounds in heterocyclic research extends far beyond their historical importance, encompassing their critical roles in modern pharmaceutical development, materials science, and biochemical research. Thiazole and thiazoline frameworks have emerged as essential core scaffolds present in numerous medicinally important compounds, both natural and synthetic, demonstrating their versatility and therapeutic potential. The thiazole ring system has proven particularly valuable in pharmaceutical applications, serving as a key structural component in established therapeutic agents including antimicrobial sulfathiazole, the antibiotic penicillin, antidepressant pramipexole, antineoplastic agent bleomycin, antiretroviral drug ritonavir, histamine H2 receptor antagonist nizatidine, and anti-inflammatory drug meloxicam.

Contemporary research has demonstrated that thiazoline derivatives, including compounds structurally related to this compound, exhibit diverse biological activities that make them attractive targets for drug discovery and development. The versatility of the thiazoline framework has been particularly evident in recent studies focusing on the synthesis of bioactive thiazole-based compounds, where molecular hybridization strategies have markedly enhanced drug efficacy while simultaneously mitigating resistance to multiple drugs and minimizing toxicity concerns. These hybrid compounds demonstrate a broad spectrum of medicinal properties including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities.

The structural characteristics of thiazoline compounds contribute significantly to their research value, particularly their ability to undergo various chemical transformations and serve as versatile synthetic intermediates. The presence of both sulfur and nitrogen heteroatoms within the five-membered ring system provides multiple sites for chemical modification and functionalization, enabling the development of structurally diverse compound libraries. Furthermore, the reduced nature of the thiazoline ring compared to fully aromatic thiazole systems offers unique reactivity patterns and conformational flexibility that can be exploited in structure-activity relationship studies. Recent investigations have highlighted the potential of thiazoline derivatives in addressing contemporary challenges in medicinal chemistry, including the development of novel antimicrobial agents to combat drug-resistant pathogens.

Structural Overview and Classification

This compound represents a specific subclass within the broader category of thiazoline compounds, characterized by its distinctive structural features that combine a dihydrothiazole core with an aryl amine substituent. The compound possesses the molecular formula C10H12N2S and a molecular weight of 192.28 grams per mole, reflecting its moderate molecular size and complexity. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, which precisely describes the substitution pattern and ring system present in the molecule.

The structural architecture of this compound can be analyzed through examination of its key molecular components and their spatial relationships. The core thiazoline ring system consists of a five-membered heterocycle containing one nitrogen atom at position 1, one sulfur atom at position 3, and a saturated ethylene bridge connecting positions 4 and 5. This reduced thiazole framework lacks the full aromaticity of the parent thiazole system, resulting in increased conformational flexibility and altered electronic properties. The amino nitrogen at position 2 of the thiazoline ring serves as the attachment point for the substituted phenyl group, specifically a 2-methylphenyl (ortho-tolyl) moiety that introduces additional steric and electronic effects into the molecular system.

| Structural Parameter | Value | Classification |

|---|---|---|

| Molecular Formula | C10H12N2S | Thiazoline derivative |

| Molecular Weight | 192.28 g/mol | Medium molecular weight |

| Chemical Abstracts Service Number | 35160-10-2 | Unique identifier |

| Ring System | 4,5-dihydro-1,3-thiazole | Saturated heterocycle |

| Substituent | 2-methylphenyl | Ortho-substituted aromatic |

| Heteroatoms | Nitrogen, Sulfur | Dual heteroatom system |

The classification of this compound within the broader framework of heterocyclic chemistry places it among the thiazolines, which represent a group of isomeric five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazolines are distinguished from their fully aromatic thiazole counterparts by the presence of a saturated ethylene bridge, typically at the 4,5-positions, which reduces the overall degree of unsaturation in the ring system. Three structural isomers of thiazoline exist depending on the position of the double bond, and these forms do not readily interconvert, distinguishing them from tautomeric systems. The 2-thiazoline configuration, as present in this compound, represents the most commonly encountered isomeric form within this class of compounds.

Properties

IUPAC Name |

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-8-4-2-3-5-9(8)12-10-11-6-7-13-10/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKBAXHCIRTHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366412 | |

| Record name | N-(2-Methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35160-10-2 | |

| Record name | N-(2-Methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylphenyl isothiocyanate with 2-aminoethanethiol under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring.

Reaction Conditions:

Reagents: 2-methylphenyl isothiocyanate, 2-aminoethanethiol

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution; nucleophiles (e.g., amines or thiols) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Dihydrothiazoles

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.

Biological Studies: It is used as a probe to study enzyme interactions and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

- N-(3-Chlorophenyl)-diphenylmethyl-1,3-thiazol-2-amine (T129) : Substitution with a 3-chlorophenyl group increases molecular weight (C₂₃H₁₇ClN₂S, ~370.9 g/mol) and introduces electronegative Cl, which may enhance intermolecular interactions (e.g., halogen bonding) and alter solubility .

- N-(2-Bromophenyl)-diphenylmethyl-1,3-thiazol-2-amine (T131) : Bromine’s larger atomic radius and polarizability likely elevate molecular weight (C₂₃H₁₇BrN₂S, ~415.3 g/mol) and melting point compared to T123. Bromine’s electron-withdrawing effect could reduce electron density on the thiazole ring .

Fluorinated and Trifluoromethyl Derivatives

- N-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine : Fluorine’s high electronegativity (C₁₀H₁₁FN₂S, 210.27 g/mol) enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation .

- N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (T133) : The CF₃ group (C₂₄H₁₇F₃N₂S, ~422.5 g/mol) introduces strong electron-withdrawing effects and lipophilicity, which may improve binding to hydrophobic protein pockets .

Alkoxy-Substituted Analogs

Heterocyclic Core Modifications

- Pyrimidin-2-amine Derivatives (T130, T132, T134) : Replacement of the thiazole ring with pyrimidine (e.g., T130: C₂₃H₁₇ClN₃, ~370.9 g/mol) alters electronic properties and hydrogen-bonding capacity. Pyrimidine’s nitrogen-rich structure may enhance interactions with nucleic acids or enzymes .

- 4,5-Dihydro-1,3-thiazol-2-amine vs.

Physicochemical and Spectral Properties

Biological Activity

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and data.

Structure and Properties

This compound is characterized by its thiazole ring, which is known for contributing to various pharmacological effects. The thiazole moiety is often associated with antimicrobial and anticancer properties due to its ability to interact with biological targets.

Antimicrobial Activity

In Vitro Studies

Numerous studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds with similar thiazole structures have demonstrated significant activity against a range of pathogens.

- Minimum Inhibitory Concentration (MIC) : In one study, thiazole derivatives showed MIC values as low as 0.22 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .

- Biofilm Formation : Some derivatives exhibited strong antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen | Activity Type |

|---|---|---|---|

| 7b | 0.22 | Staphylococcus aureus | Bactericidal |

| 10 | 0.25 | E. coli | Bactericidal |

| 4b | 24.38 | Various bacterial strains | Antibiofilm |

Anticancer Activity

The anticancer potential of this compound has also been explored through various in vitro studies.

Case Studies

- Cell Line Studies : Compounds structurally related to this compound have shown promising results in inhibiting the growth of cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma) cells . The presence of specific substituents on the phenyl ring was found to enhance cytotoxicity.

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| 21 | 10–30 | U251 | Apoptosis induction |

| 15 | Varies | WM793 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications on the thiazole and phenyl rings. Studies indicate that electron-withdrawing groups on the phenyl ring enhance antimicrobial activity, while specific substitutions can improve anticancer efficacy .

Q & A

Basic: What are the established synthetic routes for N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between 4,5-dihydrothiazol-2-amine derivatives and substituted aromatic aldehydes. A general procedure involves reacting 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with substituted indole carboxaldehydes under reflux in ethanol, followed by purification via column chromatography . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde), reaction time (6–12 hours), and temperature (70–80°C). Side products, such as over-oxidized thiazole rings, can form if oxidizing agents are not strictly controlled .

Basic: What crystallographic methods are recommended for resolving the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. For accurate H-atom placement, high-resolution data (θ > 25°) and low-temperature measurements (e.g., 100 K) are critical . The thiazoline ring typically adopts an envelope conformation, with the N-(2-methylphenyl) group occupying a pseudo-axial position. Discrepancies in bond angles (e.g., C–S–C deviations > 2°) may indicate twinning, necessitating re-refinement with SHELXD .

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound?

Unexpected splitting in -NMR signals (e.g., thiazoline CH protons) often arises from conformational flexibility or rotameric equilibria. Variable-temperature NMR (VT-NMR) between 25°C and –40°C can freeze out dynamic processes, simplifying splitting patterns . For -NMR, discrepancies in carbonyl or aromatic carbon shifts may indicate impurities; cross-validation with HPLC-MS (≥95% purity) is advised .

Advanced: What computational methods are suitable for predicting electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For example, the thiazoline ring’s sulfur atom exhibits high electron density, making it susceptible to electrophilic attacks . Molecular docking studies (using AutoDock Vina) can further assess binding affinities to biological targets, such as antimicrobial enzymes .

Advanced: How can researchers validate the biological activity of this compound against microbial targets?

Standard protocols include:

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests using broth microdilution (e.g., against S. aureus ATCC 25923), with activity compared to positive controls like ciprofloxacin .

- Mechanistic studies : Time-kill curves and membrane permeability assays (via SYTOX Green uptake) to confirm disruption of microbial cell walls .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity (IC > 100 µM recommended) .

Advanced: What strategies address reproducibility challenges in synthesizing derivatives with modified aromatic substituents?

Reproducibility issues often stem from steric effects in ortho-substituted aryl groups (e.g., 2-methylphenyl). Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yields by 15–20% .

- Protecting groups : Temporarily blocking reactive amines with Boc groups during coupling steps minimizes side reactions .

- Crystallization solvents : Use of ethyl acetate/hexane (3:1) for recrystallization avoids solvate formation, ensuring consistent melting points .

Regulatory: What precautions are necessary when handling structurally related aminorex analogs?

While this compound is not explicitly regulated, structurally similar 4-methylaminorex derivatives are controlled substances in many jurisdictions . Researchers must:

- Document synthesis : Maintain detailed logs of precursor sources and molar quantities.

- Screen analogs : Use LC-HRMS to confirm absence of controlled substituents (e.g., 4-methyl or 4,4’-dimethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.